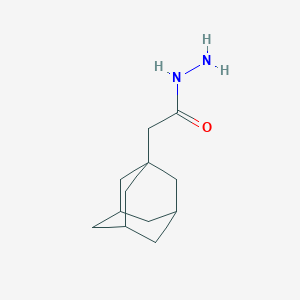

2-(1-Adamantyl)acetohydrazide

説明

Contextualization within Adamantane (B196018) Chemistry and Hydrazide Derivatives

2-(1-Adamantyl)acetohydrazide is a hybrid molecule that incorporates two key pharmacophores: the adamantane cage and the hydrazide functional group. The significance of this compound is best understood by examining the established roles of these two components in medicinal chemistry.

Adamantane Chemistry: The adamantane moiety is a rigid, lipophilic, three-dimensional cage-like hydrocarbon. ontosight.aiacs.orgresearchgate.net Its introduction into bioactive molecules can significantly enhance their pharmacological profiles. researchgate.net The bulky nature of the adamantane group provides steric hindrance that can protect nearby functional groups from metabolic degradation, often increasing the compound's stability and duration of action. researchgate.net First gaining prominence with the discovery of the antiviral activity of amantadine (B194251) in the 1960s, the adamantane scaffold has since been incorporated into numerous drugs with diverse therapeutic applications, including antiviral, neuroprotective, and anti-inflammatory agents. ontosight.aiacs.orgnih.gov Its high lipophilicity can also improve a molecule's ability to cross biological barriers, such as the blood-brain barrier. ontosight.ai

Hydrazide Derivatives: Hydrazides and their derivatives, particularly hydrazide-hydrazones, are a versatile class of compounds extensively studied in pharmaceutical research. mdpi.comnih.gov The core structure, R-CO-NH-NH₂, is a valuable synthon in organic chemistry for creating various heterocyclic compounds. mdpi.commdpi.com Hydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govnih.govresearchgate.net The functional group -NH-N=CH-, found in hydrazones formed from hydrazides, is a key feature responsible for many of these biological applications. nih.gov

The combination of the stable, lipophilic adamantane cage with the versatile hydrazide functional group in this compound creates a unique chemical entity. Researchers have been motivated to explore whether the synergistic combination of these two well-regarded pharmacophores could lead to novel compounds with enhanced or unique biological activities. nih.gov

Overview of Research Trajectories and Significance

Research into this compound and its derivatives has primarily focused on its synthesis and evaluation of its biological potential. The compound serves as a key intermediate for the synthesis of a variety of other molecules, such as hydrazones, oxadiazoles, and thiadiazoles. researchgate.netscilit.com

The primary research trajectories for this compound and its derivatives include:

Antimicrobial Activity: A significant area of investigation has been its efficacy against various pathogens. Studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.gov

Anticancer Properties: Preliminary research has explored the potential of this compound and its derivatives to inhibit the growth of cancer cells. nih.gov Studies have reported cytotoxic effects against several human cancer cell lines. nih.govmdpi.com

Synthesis of Novel Derivatives: this compound is a building block for creating more complex molecules. A common synthetic route involves the hydrazinolysis of methyl 2-(1-adamantyl)acetate (B14764164). The resulting hydrazide can then be reacted with various aldehydes and ketones to produce a library of hydrazone derivatives, or cyclized to form heterocyclic systems. nih.govscilit.comnih.gov

The significance of this research lies in the potential to develop new therapeutic agents. By modifying the core structure of this compound, scientists aim to create novel compounds with improved potency and selectivity for specific biological targets. acs.org

Research Findings in Detail

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process. First, 1-adamantane carboxylic acid is esterified, for example with methanol (B129727), to produce the corresponding methyl ester. This ester, methyl 2-(1-adamantyl)acetate, is then subjected to hydrazinolysis, where it is reacted with hydrazine (B178648) hydrate, usually in a solvent like ethanol (B145695) under reflux, to yield this compound. nih.govmdpi.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

| Compound Property | Value |

| CAS Number | 19026-80-3 |

| Molecular Formula | C₁₂H₂₀N₂O |

| Molecular Weight | 208.30 g/mol |

| Topological Polar Surface Area | 58.2 Ų |

| Hydrogen Bond Acceptors | 3 |

Table 1: Physicochemical Properties of this compound.

Biological Activity Studies

Research has indicated that this compound and its derivatives possess notable biological activities. The adamantane moiety is believed to enhance the compound's stability and facilitate its interaction with biological targets.

| Derivative Class | Target Organism/Cell Line | Observed Activity | Reference |

| Hydrazide-hydrazones | Staphylococcus aureus | Moderate to Potential Antibacterial | nih.gov |

| Hydrazide-hydrazones | Bacillus subtilis | Strong Inhibitory Activity | |

| Hydrazide-hydrazones | Escherichia coli | Moderate Inhibitory Activity | |

| Hydrazide-hydrazones | Candida albicans | Potential Antifungal | nih.gov |

| Hydrazide-hydrazones | Human Cancer Cell Lines | Cytotoxicity | nih.gov |

| Metal Complexes (APH) | Breast & Prostate Cancer Cells | Antiproliferative/Cytotoxic | mdpi.com |

Table 2: Summary of Investigated Biological Activities of this compound Derivatives.

For instance, studies on hydrazide-hydrazone derivatives have shown significant inhibitory effects against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, with more moderate effects on Gram-negative bacteria such as Escherichia coli. Furthermore, metal complexes of hydrazones derived from adamantane carbohydrazide (B1668358) have demonstrated enhanced cytotoxic activity against various cancer cell lines compared to the parent ligand. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(1-adamantyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORPHDZMMHDLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351546 | |

| Record name | 2-(1-adamantyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19026-80-3 | |

| Record name | 2-(1-adamantyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantaneacetic hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Adamantyl Acetohydrazide

Foundational Synthetic Pathways to 2-(1-Adamantyl)acetohydrazide and Related Adamantyl Hydrazides

The primary route to this compound and its analogs involves a two-step process commencing with an adamantane-containing carboxylic acid. This methodology is widely adopted due to its efficiency and the ready availability of the starting materials. nih.govmdpi.com

Esterification and Hydrazine (B178648) Reactions

The synthesis typically begins with the esterification of 1-adamantylacetic acid. This reaction is commonly carried out using an alcohol, such as methanol (B129727), in the presence of an acid catalyst like concentrated sulfuric acid. The process, known as Fischer esterification, involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the corresponding ester. masterorganicchemistry.com For instance, the esterification of 1-adamantylacetic acid with methanol yields methyl 2-(1-adamantyl)acetate (B14764164) with near-quantitative yields.

The subsequent and final step is the hydrazinolysis of the resulting ester. iscientific.org This involves reacting the ester with hydrazine hydrate, often in a solvent like ethanol (B145695), under reflux conditions. The hydrazine acts as a nucleophile, displacing the alkoxy group of the ester to form the stable hydrazide. sciencemadness.org The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC). This two-step sequence is a common and effective method for preparing a variety of acid hydrazides from their corresponding carboxylic acids. osti.gov

A similar pathway is employed for the synthesis of the related compound, adamantane-1-carbohydrazide (B96139), starting from adamantane-1-carboxylic acid. nih.govnih.gov

Table 1: Key Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Catalyst/Solvent | Key Conditions | Yield |

| Esterification | 1-Adamantylacetic acid, Methanol | Concentrated Sulfuric Acid | Reflux, 4-6 hours | 98.4% |

| Hydrazinolysis | Methyl 2-(1-adamantyl)acetate, Hydrazine hydrate | Ethanol | Reflux | Not specified |

Condensation Reactions with Aldehydes and Ketones

This compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding hydrazones. nih.govnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), characteristic of hydrazones. youtube.comlibretexts.org

These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of glacial acetic acid to enhance the reaction rate. mdpi.com The products, N'-arylidene- or N'-alkylidene-2-(1-adamantyl)acetohydrazides, often precipitate from the reaction mixture and can be purified by recrystallization. This method is a versatile and straightforward approach to a wide range of hydrazone derivatives. nih.govnih.gov

Derivatization Strategies and Functionalization Approaches

The reactivity of the hydrazide functional group in this compound makes it a versatile starting material for the synthesis of more complex molecules, including a variety of heterocyclic systems. mdpi.comnih.gov

Synthesis of Hydrazide-Hydrazone Derivatives

As mentioned previously, the condensation of this compound with aldehydes and ketones is a primary method for its derivatization, yielding a class of compounds known as hydrazide-hydrazones. nih.govnih.gov These derivatives have garnered significant interest due to their diverse biological activities. The synthesis involves a straightforward one-pot reaction, often with high yields. nih.govscilit.com The structure of the resulting hydrazide-hydrazone can be readily confirmed using spectroscopic techniques such as NMR and mass spectrometry. nih.gov

Formation of Heterocyclic Ring Systems (e.g., Oxadiazoles, Thiadiazoles, Triazoles, Isoxazoles, Thiazolidinones) Incorporating the Adamantylacetohydrazide Moiety

The adamantylacetohydrazide scaffold can be incorporated into various five-membered heterocyclic rings, which are prevalent in many biologically active compounds. gsconlinepress.com

1,3,4-Oxadiazoles: These can be synthesized from N'-arylidene-2-(1-adamantyl)acetohydrazides through oxidative cyclization. nih.govscilit.com For example, reacting N'-heteroarylidene-1-adamantylcarbohydrazides with acetic anhydride (B1165640) leads to the formation of N-acetyl-1,3,4-oxadiazoline derivatives. nih.govscilit.com Another method involves the dehydrative cyclization of the hydrazide with a carboxylic acid derivative using reagents like phosphorus oxychloride. researchgate.net

Thiadiazoles: While specific examples starting directly from this compound are less common in the provided context, the general synthesis of 1,3,4-thiadiazoles often involves the reaction of acid hydrazides with carbon disulfide in the presence of a base. researchgate.net

1,2,4-Triazoles: The synthesis of 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones can be achieved by reacting the corresponding adamantyl hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. researchgate.net

Isoxazoles and Thiazolidinones: The reaction of adamantane-1-carbohydrazide with various heterocyclic aldehydes, such as 5-(substituted phenyl)isoxazole-3-carboxaldehydes, yields the corresponding N'-heteroarylidene-1-adamantylcarbohydrazides. nih.gov Furthermore, adamantyl derivatives have been used to synthesize (±)-2-(1-adamantyl-3-alkyl/aryl)thiazolidin-4-ones. researchgate.net

Table 2: Examples of Heterocyclic Systems Derived from Adamantyl Hydrazides

| Heterocycle | Starting Material | Key Reagents | Reference |

| 1,3,4-Oxadiazoline | N'-heteroarylidene-1-adamantylcarbohydrazide | Acetic anhydride | nih.govscilit.com |

| 1,2,4-Triazoline-3-thione | Adamantyl hydrazide, Isothiocyanate | Base | researchgate.net |

| N'-isoxazolylidene-1-adamantylcarbohydrazide | Adamantane-1-carbohydrazide, 5-(substituted phenyl)isoxazole-3-carboxaldehyde | Ethanol | nih.gov |

Substituent Effects on Synthetic Yield and Reaction Pathways

The nature of the substituents on the reactants can influence both the yield and the pathway of the reactions involving this compound and its precursors.

In the condensation reaction to form hydrazones, the yield can be dependent on the specific aldehyde or ketone used. mdpi.com For instance, the presence of electron-withdrawing or electron-donating groups on an aromatic aldehyde can affect the electrophilicity of the carbonyl carbon and, consequently, the rate and yield of the condensation reaction.

In the formation of heterocyclic rings, the substituents can direct the cyclization pathway. For example, the reaction of adamantyl-substituted keto esters with hydrazine can lead to mixtures of hydrazides and pyrazolones, indicating a complex reaction pattern influenced by the specific structure of the keto ester. researchgate.net The choice of catalyst can also play a crucial role. For instance, the use of an acid catalyst is common in condensation reactions to activate the carbonyl group. mdpi.com

Reaction Mechanisms and Kinetics in Derivatization

The derivatization of this compound is a cornerstone of its application in medicinal chemistry, allowing for the synthesis of a diverse array of molecules with potential therapeutic activities. The primary site of reaction is the hydrazide functional group (-CONHNH₂), which serves as a versatile nucleophile. Understanding the mechanisms and kinetics of these transformations is crucial for optimizing reaction conditions and designing novel compounds. The most common derivatizations involve the formation of hydrazide-hydrazones through condensation with carbonyl compounds and the synthesis of thiosemicarbazides via reaction with isothiocyanates.

Reaction Mechanisms

The derivatization of this compound proceeds through well-established organic reaction mechanisms, primarily involving nucleophilic attack by the terminal nitrogen atom of the hydrazide group.

Formation of Hydrazide-Hydrazones: The reaction of this compound with aldehydes or ketones to yield the corresponding hydrazide-hydrazones is a classic condensation reaction. nih.gov This transformation is typically carried out under reflux in a suitable solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. mdpi.com The mechanism is a two-step process of nucleophilic addition followed by elimination (dehydration):

Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final, stable hydrazone product, which contains the characteristic C=N-NH-C=O linkage. The reaction is often acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

Formation of Hydrazine-1-carbothioamides (Thiosemicarbazides): Another significant transformation involves the reaction with isothiocyanates (R-N=C=S). This reaction yields 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides. mdpi.comnih.gov The mechanism involves the nucleophilic addition of the hydrazide to the central carbon of the isothiocyanate group:

Nucleophilic Addition: The terminal nitrogen of the this compound acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate.

Proton Transfer: A subsequent proton transfer results in the stable thiosemicarbazide derivative. This reaction is typically performed by heating the reactants in a solvent like ethanol. mdpi.comnih.gov

The table below outlines the key mechanistic steps for these primary derivatization pathways.

| Derivatization Type | Reactant | Step 1: Initial Attack | Step 2: Intermediate & Elimination | Final Product Class |

| Hydrazone Formation | Aldehyde or Ketone | Nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon. | Formation of a tetrahedral carbinolamine intermediate, followed by elimination of a water molecule (H₂O). | Hydrazide-Hydrazone |

| Carbothioamide Formation | Isothiocyanate | Nucleophilic attack of the terminal -NH₂ group on the central carbon of the isothiocyanate. | Formation of a zwitterionic intermediate followed by proton transfer. | Hydrazine-1-carbothioamide |

Reaction Kinetics

While the reaction mechanisms for the derivatization of this compound are well-understood, specific quantitative kinetic data such as reaction rates and activation energies are not extensively detailed in the available literature. However, the kinetics of these reactions can be understood by examining the key factors that influence their rates.

Several factors govern the speed of derivatization:

Steric Hindrance: The presence of the bulky, cage-like adamantyl group is a significant structural feature. This moiety can exert steric hindrance, potentially slowing the rate of reaction by impeding the approach of the reacting molecule (e.g., an aldehyde or isothiocyanate) to the hydrazide functional group. This effect may be more pronounced with sterically demanding reactants.

Electronic Effects: The rate of hydrazone formation is highly sensitive to the electronic properties of the carbonyl compound. Aldehydes and ketones with electron-withdrawing groups near the carbonyl carbon are more electrophilic and will generally react faster than those with electron-donating groups.

Catalysis: As noted in the mechanism, hydrazone formation is frequently accelerated by the addition of an acid catalyst. The catalyst increases the reaction rate by protonating the carbonyl group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide.

Solvent and Temperature: The choice of solvent and the reaction temperature are critical parameters. Reactions are often conducted under reflux to provide the necessary activation energy to overcome reaction barriers, ensuring a reasonable reaction rate and yield. nih.govmdpi.com

The table below summarizes the primary factors influencing the kinetics of these derivatization reactions.

| Factor | Influence on Reaction Rate | Rationale |

| Steric Hindrance | Decreases rate | The bulky adamantyl group can physically block or slow the approach of reactants to the hydrazide's nucleophilic nitrogen. |

| Electronic Effects (Reactant) | Increases with electron-withdrawing groups; Decreases with electron-donating groups | Electron-withdrawing groups enhance the electrophilicity of the carbonyl or isothiocyanate carbon, making it a better target for nucleophilic attack. |

| Acid Catalysis | Increases rate (for hydrazone formation) | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, accelerating the nucleophilic addition step. mdpi.com |

| Temperature | Increases rate | Higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions to overcome the activation energy barrier. |

Advanced Structural Elucidation and Spectroscopic Analysis of 2 1 Adamantyl Acetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of adamantane (B196018) derivatives in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of their configuration and conformation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides valuable insights into the proton environments within 2-(1-Adamantyl)acetohydrazide and its derivatives. The characteristic signals of the adamantyl cage and the hydrazide moiety are key identifiers.

The protons of the adamantane cage typically appear as a set of broad singlets or multiplets in the upfield region of the spectrum, generally between δ 1.50 and 2.20 ppm. mdpi.comnih.gov Specifically, for derivatives like N′-(2,4-dimethylbenzylidene)adamantane-1-carbohydrazide, the adamantane protons present as singlets at δ 2.02 (3H), 1.88 (6H), and 1.71 (6H) ppm. nih.gov In other derivatives, these protons can be observed as multiplets. For instance, in N′-[(1H-Imidazol-2-yl)methylidene]adamantane-1-carbohydrazide, the adamantane protons appear as multiplets in the δ 1.70–1.76 ppm (6H) and 1.88–1.91 ppm (6H) range, with a singlet at δ 2.01 ppm (3H). mdpi.com

The hydrazide protons (NH and NH₂) are highly dependent on the solvent and the specific structure of the derivative. The NH proton of the hydrazide group is often observed as a singlet in the downfield region, typically around δ 10.7-11.0 ppm. For example, in N′-[(1H-Imidazol-2-yl)methylidene]adamantane-1-carbohydrazide, the NH proton appears as a singlet at δ 10.81 ppm. mdpi.com The chemical shift of the azomethine proton (CH=N) in hydrazone derivatives is also a key diagnostic signal, often appearing as a singlet in the range of δ 8.31-8.63 ppm. nih.govmdpi.com

Detailed ¹H NMR data for selected derivatives are presented in the table below.

| Compound Name | Adamantane Protons (δ ppm) | Other Key Protons (δ ppm) |

| (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-chlorophenyl-3-isoxazolyl)]-1,3,4-oxadiazoline | 1.70 (br. s, 3H), 1.89–2.01 (m, 12H) | 2.09 (s, 3H, COCH₃), 7.18 (s, 1H, isoxazole-H), 7.19 (s, 1H, oxadiazole-H), 7.62 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H) |

| (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-methylphenyl-3-isoxazolyl)]-1,3,4-oxadiazoline | 1.69 (s, 6H), 1.86 (s, 6H), 1.99 (s, 3H) | 2.17 (s, 3H, COCH₃), 2.37 (s, 3H, CH₃), 7.03 (s, 1H, isoxazole-H), 7.16 (s, 1H, oxadiazole-H), 7.34 (d, 2H, Ar-H), 7.79 (d, 2H, Ar-H) |

| (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-methoxyphenyl-3-isoxazolyl)]-1,3,4-oxadiazoline | 1.70 (s, 6H), 1.89 (s, 6H), 2.0–2.02 (m, 3H) | 2.17 (s, 3H, COCH₃), 3.83 (s, 3H, OCH₃), 6.95 (s, 1H, isoxazole-H), 7.08 (s, 1H, oxadiazole-H), 7.14 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H) |

| N′-[(1H-Imidazol-2-yl)methylidene]adamantane-1-carbohydrazide | 1.70–1.76 (m, 6H), 1.88–1.91 (m, 6H), 2.01 (s, 3H) | 7.08–7.42 (m, 2H, imidazole-H), 8.31 (s, 1H, CH=N), 10.81 (s, 1H, NH), 13.67 (s, 1H, imidazole-NH) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The signals for the adamantyl cage carbons are typically found in the range of δ 27-45 ppm. mdpi.commdpi.commdpi.com For instance, in a series of (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazoline derivatives, the adamantane carbons resonate at approximately δ 26.9, 30.6, 35.6, and 38.3 ppm. mdpi.com

The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic peak, appearing significantly downfield, typically in the range of δ 170-176 ppm. mdpi.commdpi.com For example, in N′-[(1H-Imidazol-2-yl)methylidene]adamantane-1-carbohydrazide, the C=O signal is observed at δ 173.10 ppm. mdpi.com The azomethine carbon (CH=N) in hydrazone derivatives is also characteristic, with its signal appearing around δ 136-144 ppm. mdpi.com

A summary of ¹³C NMR data for representative derivatives is provided below.

| Compound Name | Adamantane Carbons (δ ppm) | Other Key Carbons (δ ppm) |

| (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-chlorophenyl-3-isoxazolyl)]-1,3,4-oxadiazoline | 26.93, 30.66, 35.67, 38.38 | 21.02 (COCH₃), 83.96, 163.50 (oxadiazole-C), 98.62, 164.50, 169.50 (isoxazole-C), 124.50, 127.57, 120.37, 134.50 (Ar-C), 171.98 (C=O) |

| (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-methylphenyl-3-isoxazolyl)]-1,3,4-oxadiazoline | 26.94, 33.44, 35.69, 38.37 | 20.91 (COCH₃), 20.97 (CH₃), 83.68, 161.06 (oxadiazole-C), 97.33, 163.87, 168.59 (isoxazole-C), 123.64, 125.66, 129.76, 140.72 (Ar-C), 170.52 (C=O) |

| (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-methoxyphenyl-3-isoxazolyl)]-1,3,4-oxadiazoline | 27.48, 33.44, 35.95, 38.14 | 20.0 (COCH₃), 55.36 (OCH₃), 83.71, 163.89 (oxadiazole-C), 96.39, 166.49, 169.55 (isoxazole-C), 114.62, 118.97, 127.49, 161.06 (Ar-C), 173.53 (C=O) |

| N′-[(1H-Imidazol-2-yl)methylidene]adamantane-1-carbohydrazide | 27.53, 35.99, 38.29, 38.68 | 128.95, 129.37, 138.58 (imidazole-C), 141.33 (CH=N), 173.10 (C=O) |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of this compound and its derivatives. Different ionization techniques provide complementary information.

Electron Impact (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Electron Impact (EI) is a "hard" ionization technique that causes significant fragmentation of the analyte molecule. shimadzu.deacdlabs.com This fragmentation pattern can be highly characteristic and useful for structural elucidation, although the molecular ion peak may be weak or absent. acdlabs.com For adamantane derivatives, EI-MS can lead to the fragmentation of the adamantyl cage, producing a series of characteristic ions. acs.org

In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically results in minimal fragmentation, producing prominent protonated molecules [M+H]⁺ or other adduct ions. acdlabs.comnih.gov This makes ESI-MS particularly useful for confirming the molecular weight of the parent compound. For this compound, ESI-MS shows a molecular ion peak at m/z 237.2 ([M+H]⁺). In derivatives, ESI-MS spectra often show the molecular ion peak (M⁺) or adducts such as [M+Na]⁺. For example, (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-chlorophenyl-3-isoxazolyl)]-1,3,4-oxadiazoline shows ions at m/z 451.3 ([M+2+Na]⁺) and 449.3 ([M+Na]⁺), while its methoxyphenyl analog shows a molecular ion at m/z 422.4 (M⁺). mdpi.com

The choice between EI-MS and ESI-MS depends on the desired information, with EI providing detailed fragmentation data and ESI confirming the molecular weight with high accuracy.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline solids. For adamantane derivatives, this technique reveals the exact conformation of the adamantyl cage and the hydrazide moiety, as well as how the molecules pack in the crystal lattice. researchgate.net

For example, the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole reveals that the benzene (B151609) ring is inclined relative to the oxadiazole ring by 10.44 (8)°. nih.gov The molecules are linked by C–H···π interactions, forming chains that are further connected by π–π stacking interactions. nih.gov In another example, the crystal structure of a copper(II) complex with N′-(furan-2-ylmethylene)adamantane-1-carbohydrazide was solved in the monoclinic space group P21/m, revealing a square planar geometry around the copper ion. mdpi.com The collection and refinement of the diffraction data are typically performed using specialized software packages like CrysAlisPro and SHELXL. mdpi.com

The detailed structural parameters obtained from X-ray crystallography are crucial for understanding the structure-property relationships of these compounds.

Analysis of Hydrogen Bonding Networks (N–H···O, C–H···O)

The structural integrity and molecular recognition capabilities of this compound and its derivatives are significantly influenced by a network of hydrogen bonds. Predominantly, these networks are composed of classical N–H···O hydrogen bonds and weaker, non-classical C–H···O interactions. These interactions are fundamental in dictating the conformation of the molecules and their subsequent assembly into larger supramolecular structures. nih.govmdpi.com

The hydrazine (B178648) and amide moieties within these molecules are key participants in hydrogen bonding. mdpi.com The N–H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a primary acceptor. In derivatives of adamantane hydrazide, the amide unit has been observed to participate in forming synthons stabilized by both N–H···O and C–H···O interactions. acs.org For instance, in certain N′-(adamantan-2-ylidene)hydrazide derivatives, the carbonyl oxygen is an acceptor for both a strong N–H···O bond and weaker C–H···O interactions, where the C–H donors can be protons from the adamantyl cage or other substituents. nih.gov This ability of the carbonyl oxygen to accept multiple hydrogen bonds is a crucial feature in the molecular architecture. nih.govacs.org

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Density Functional Theory (DFT) calculations are employed to quantify the strength of these interactions. nih.govmdpi.com Studies on related adamantane-1-carbohydrazide (B96139) derivatives have shown that N–H···O interactions are significantly stronger than other intermolecular forces present. mdpi.com For example, in 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, the dissociation energy (De) for the N–H···O interaction was calculated to be between 6.3 and 6.9 kcal/mol, indicating a strong and predominantly electrostatic interaction. mdpi.com

In contrast, C–H···O interactions are weaker but collectively play a vital role in the stabilization of the crystal structure. nih.govacs.org The lipophilic and bulky adamantane cage provides numerous C–H groups that can act as weak hydrogen bond donors. nih.govacs.org Analysis of N′-(adamantan-2-ylidene)hydrazide derivatives has revealed C–H···O interactions involving protons from the adamantyl moiety. nih.gov The prevalence and geometry of these weak interactions can be influenced by the presence of other substituents on the hydrazide backbone. acs.org It has been noted that while both strong (N-H···O, O-H···O) and weak (C-H···O) hydrogen bonds are critical for ligand binding in biological systems, the geometric criteria for these bonds in complex macromolecules may be less strict than in small-molecule crystals due to the common occurrence of multifurcated bonds. nih.gov

Table 1: Interaction Energies for Hydrogen Bonds in Adamantane Hydrazide Derivatives

| Derivative Compound | Interaction Type | Calculated Dissociation Energy (De, kcal/mol) | Method | Reference |

|---|---|---|---|---|

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | N–H···O | 6.3–6.9 | QTAIM | mdpi.com |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | C–H···S | ~1.6 | QTAIM | mdpi.com |

| N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide | N–H···O | Not specified | PIXEL, DFT | nih.govacs.org |

| N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide | C–H···O | Not specified | PIXEL, DFT | acs.org |

Supramolecular Self-Assembly and Crystal Packing Analysis

The hydrogen bonding networks described previously are the primary driving forces behind the supramolecular self-assembly of this compound and its analogs, leading to well-defined crystal packing arrangements. nih.govacs.org The process of self-assembly is a cornerstone of supramolecular chemistry, where molecules spontaneously organize into ordered structures through non-covalent interactions. thno.org

In the solid state, adamantane hydrazide derivatives frequently organize into robust molecular dimers. researchgate.net These dimers are often stabilized by a pair of strong N–H···O hydrogen bonds, creating a centrosymmetric motif. mdpi.com For example, in the crystal structure of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, molecules form a primary motif stabilized by a pair of N–H···O interactions, which is predominantly electrostatic in nature. mdpi.com

The analysis of crystal packing is greatly aided by techniques such as Hirshfeld surface analysis and 2D-fingerprint plots, which help to visualize and quantify the various intermolecular contacts that contribute to the stability of the crystal lattice. nih.govacs.org These analyses reveal the relative contributions of different interactions. For adamantane hydrazide derivatives, H···H contacts, arising from the bulky adamantane cages, often represent a significant portion of the surface interactions, alongside the more directional H···O/N/S contacts from hydrogen bonds. mdpi.comnih.gov

In some cases, molecules stack in an antiparallel fashion in the crystalline state. This arrangement is a consequence of an asymmetrical charge distribution, with electron density concentrated around the electronegative nitrogen and oxygen atoms of the hydrazide group. nih.govresearchgate.net This polarity affects the density and symmetry of the resulting crystal structures. nih.gov The final crystal lattice energy, which indicates the stability of the crystal packing, is a sum of the energies of all these varied intermolecular interactions. mdpi.comacs.org

Table 2: Crystal Packing Features of Adamantane Hydrazide Derivatives

| Derivative Compound | Key Stabilizing Interactions | Observed Supramolecular Motif | Analytical Method(s) | Reference |

|---|---|---|---|---|

| N′-(adamantan-2-ylidene)hydrazide derivatives | N–H···O, C–H···O, C–H···π | Self-assembled synthons | Hirshfeld Surface Analysis, PIXEL, DFT | nih.govacs.org |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | N–H···O, C–H···S, H···H | Centrosymmetric dimers via N–H···O bonds | X-ray Diffraction, CLP-PIXEL, QTAIM | mdpi.comnih.gov |

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | N–H···S, C–H···O, H···H | Molecular dimers | X-ray Diffraction, CLP-PIXEL, Hirshfeld | mdpi.comnih.gov |

| (E)-N'-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide | Polar contacts | Antiparallel stacking | X-ray Diffraction, DFT | nih.gov |

| N′-(adamantan-2-ylidene)-substituted benzohydrazides | N–H···O/N, C–H···O/N/Cl/π | Robust molecular dimers | X-ray Diffraction | researchgate.net |

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

The flexibility of the hydrazide linker allows adamantane (B196018) derivatives to exist in different spatial arrangements, primarily classified as "folded" or "extended" conformations. mdpi.comuzh.ch The preferred conformation is dictated by the nature of the substituents and intramolecular interactions.

In studies on bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, which are structurally related to 2-(1-Adamantyl)acetohydrazide, DFT calculations revealed distinct conformational preferences. mdpi.comuzh.ch For instance, a derivative with a cyclohexyl group was found to be more stable in a folded conformation, whereas a derivative with a tert-butyl group favored an extended conformation. mdpi.com This highlights the significant role of the substituent in determining the molecule's three-dimensional structure.

| Adamantane Derivative Class | Substituent | More Stable Conformation | Relative Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamide | Cyclohexyl | Folded | 2.1 | mdpi.com |

| 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamide | tert-Butyl | Extended | 3.3 | mdpi.com |

| N′-(Adamantan-2-ylidene)hydrazide | Thiophene | Syn (Amide Unit) | 4.2 | acs.org |

DFT calculations are also employed to determine the energy barriers between different conformations. mdpi.com These barriers represent the energy required for the molecule to transition from one stable state to another (e.g., from folded to extended). The existence of a significant energy barrier suggests that the conformations are relatively stable and can be distinguished as separate states. mdpi.comfgarciasanchez.es For the aforementioned 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, DFT studies confirmed the presence of energy barriers between their folded and extended forms, indicating that these conformers are energetically distinct. mdpi.com The calculation of these barriers is essential for understanding the dynamic behavior and conformational flexibility of the molecule in different environments. fgarciasanchez.es

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. worldscientific.comnih.gov This method is widely used in drug discovery to forecast the binding mode and affinity of a compound within a protein's active site. nih.gov For adamantane derivatives, docking studies help to elucidate how the unique, bulky adamantane cage interacts with biological targets. researchgate.net

Docking simulations of adamantane-hydrazide derivatives have been performed against various enzymes, including cholinesterases (AChE and BChE) and urease, to predict their inhibitory potential. mdpi.comresearchgate.net These studies consistently show that the hydrophobic adamantane moiety plays a crucial role, fitting into hydrophobic pockets within the enzyme's active site. researchgate.net

In a study involving 26 adamantyl derivatives, docking simulations revealed stronger interactions and better binding affinities with BChE over AChE, a selectivity attributed to the larger size of the BChE active site gorge. researchgate.net For adamantane-based urease inhibitors, docking analysis successfully predicted binding modes, and the calculated binding free energies were in good agreement with experimental inhibition data. mdpi.com The binding affinity is often quantified by a docking score or a calculated binding free energy (ΔG), where a more negative value typically indicates a stronger interaction.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Binding Free Energy (ΔG bind) (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Urease | -6.8 | -65.34 | mdpi.com |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Urease | -7.1 | -63.48 | mdpi.com |

| Thiourea (Reference) | Urease | -2.2 | -24.78 | mdpi.com |

A critical output of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. nih.govnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are essential for the stability of the ligand-protein complex.

For adamantane derivatives targeting urease, docking studies identified key interactions with active site residues. For example, the amine groups of one derivative were shown to form hydrogen bonds with the residue Asp 730. mdpi.com In studies of cholinesterase inhibitors, hydrophobic interactions between the adamantane cage and surrounding hydrophobic residues in the active site gorge were found to be the predominant stabilizing force. researchgate.netresearchgate.net Identifying these key residues provides a molecular basis for the compound's activity and can guide the design of more potent and selective analogues.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govsemanticscholar.org MD simulations calculate the motion of atoms over time, allowing for the assessment of the conformational stability and dynamic behavior of the ligand-protein complex in a simulated physiological environment. rsc.orgtandfonline.com

For adamantane derivatives, MD simulations have been used to validate the stability of binding poses predicted by docking. semanticscholar.orgrsc.org A simulation is typically run for a duration, such as 100 nanoseconds, to observe the dynamic behavior of the complex. rsc.org Key parameters are analyzed to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value suggests the complex has reached equilibrium and the ligand remains stably bound. rsc.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein. semanticscholar.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, confirming the persistence of key interactions. semanticscholar.orgrsc.org

In studies of related adamantane compounds, MD simulations have confirmed that the ligand-protein complexes remain stable throughout the simulation, with consistent RMSD values, low residue fluctuation, and stable hydrogen bonding, thus validating the docking predictions. rsc.orgtandfonline.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to characterize chemical bonds and intermolecular interactions. nih.gov By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, the nature and strength of interactions can be quantified.

In studies of adamantane-linked hydrazine-1-carbothioamide derivatives, QTAIM analysis has been used to quantify the strength of various intermolecular interactions, such as N–H···O, N–H···S, and C–H···O. mdpi.com The results indicated that the N–H···O interaction was the strongest among those observed. mdpi.comnih.gov For N′-(adamantan-2-ylidene)hydrazide derivatives, QTAIM has been employed to characterize both intramolecular and intermolecular interactions, including C–S···N chalcogen bonds. acs.orgnih.gov This approach could be applied to this compound to provide a detailed understanding of the forces that govern its crystal packing and its interactions with other molecules.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

This methodology has been extensively applied to a wide range of adamantane derivatives. mdpi.comacs.orgnih.govuzh.chiucr.org For example, in adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases, Hirshfeld analysis revealed that crystal packing was stabilized by C-H···O, C-H···N, C-H···S, and C-H···π interactions. mdpi.com The 2D fingerprint plots for these compounds showed that non-covalent H···H interactions made a very high contribution to the Hirshfeld surface, indicating the importance of dispersion forces. mdpi.com In N′-(adamantan-2-ylidene)hydrazide derivatives, this analysis has helped to understand how different substituents alter the contributions of various noncovalent interactions. acs.orgnih.gov For this compound, this technique would allow for a detailed mapping of its intermolecular contacts, providing a visual and quantitative understanding of its supramolecular assembly.

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Adamantane Derivatives

| Compound Type | Dominant Interactions | H···H Contact Contribution | Reference |

| Adamantane-linked 1,2,4-triazole N-Mannich bases | C-H···O, C-H···N, C-H···S, C-H···π | 67.9% - 76.2% | mdpi.com |

| 1,3-diethynyladamantane | C⋯H/H⋯C, H···H | 74.9% | iucr.orgnih.gov |

| Adamantyl phenylthiourea (B91264) derivatives | H···H | 34% - 72% | nih.gov |

CLP-Pixel Method for Energetically Significant Molecular Dimers

The CLP-Pixel (Coulomb-London-Pauli-Pixel) method is a computational technique used to calculate intermolecular interaction energies in crystals. researchgate.net It partitions the interaction energy into Coulombic (electrostatic), polarization, dispersion, and repulsion components for molecular pairs (dimers). This allows for the identification of the most energetically significant dimers and an understanding of the nature of the forces holding the crystal together.

The CLP-Pixel method has been successfully used to analyze the crystal structures of several adamantane derivatives. mdpi.com In 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, this method identified energetically significant dimers stabilized by N–H···O, N–H···S, C–H···O, C–H···S, H–H, and C–H···π interactions. mdpi.comnih.gov The calculations revealed that the primary dimer was predominantly electrostatic in nature. mdpi.com Similarly, for N′-(adamantan-2-ylidene)hydrazide derivatives, the CLP-Pixel method has been used to calculate intermolecular interaction energies for various dimeric motifs. acs.orgnih.gov Applying this method to a crystal structure of this compound would quantify the energetics of its supramolecular assembly and pinpoint the key interactions responsible for its solid-state architecture.

Biological Activities and Pharmacological Potential of 2 1 Adamantyl Acetohydrazide and Its Derivatives

Antimicrobial Efficacy

Derivatives of 2-(1-Adamantyl)acetohydrazide have shown considerable promise as antimicrobial agents, with studies revealing their effectiveness against a range of pathogenic microorganisms. The lipophilic nature of the adamantyl group is believed to facilitate the transport of these compounds across microbial cell membranes, contributing to their biological activity.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Research has consistently demonstrated that hydrazide-hydrazone derivatives incorporating the adamantyl moiety exhibit significant antibacterial properties. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing varied but often potent activity.

Derivatives of adamantane (B196018) have shown notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. scilit.commdpi.com For instance, certain N′-heteroarylidene-1-adamantylcarbohydrazides displayed good to potent activity against these bacteria. scilit.commdpi.com Specifically, imidazole (B134444) derivatives within this class have been highlighted for their broad-spectrum activity. mdpi.com In some studies, the minimal inhibitory concentrations (MICs) against Gram-positive strains were found to be as low as 62.5 µg/mL. mdpi.com

The activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, has also been documented, although in some cases it is reported as moderate or weaker compared to the activity against Gram-positive strains. nih.gov However, some hydrazide derivatives have been shown to inhibit the growth of all tested Gram-negative bacterial strains. mdpi.com One study highlighted that specific hydrazide-hydrazones displayed potent antibacterial activity against a panel of pathogenic Gram-positive and Gram-negative bacteria, with MIC values in the range of 0.5–2.0 µg/mL. semanticscholar.org

Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Hydrazide-hydrazone derivatives | Staphylococcus aureus | Moderate to Significant | nih.gov |

| Hydrazide-hydrazone derivatives | Bacillus subtilis | Strong | |

| N′-heteroarylidene-1-adamantylcarbohydrazides | Gram-positive bacteria | Good to Potent | scilit.commdpi.com |

| Hydrazide-hydrazone derivatives | Escherichia coli | Weak to Moderate | nih.gov |

| Hydrazide-hydrazone derivatives | Pseudomonas aeruginosa | Moderate | nih.gov |

| Schiff bases and hydrazides | Gram-negative bacteria | Moderate | mdpi.com |

| (E)-N′-[(Heteroaryl)methylene] derivatives | Gram-positive & Gram-negative bacteria | Potent (MIC 0.5–2.0 µg/mL) | semanticscholar.org |

Antifungal Activity (e.g., Candida albicans)

In addition to their antibacterial effects, this compound and its derivatives have demonstrated significant antifungal properties, particularly against the opportunistic yeast-like pathogen Candida albicans. scilit.commdpi.comnih.govnih.gov The antifungal activity of these compounds is a recurring theme in the scientific literature, highlighting their potential for development as broad-spectrum antimicrobial agents.

Several studies have reported the potent activity of adamantane-containing hydrazones and other derivatives against C. albicans. scilit.commdpi.comnih.gov For example, N′-heteroarylidene-1-adamantylcarbohydrazides were tested for their in vitro activities against this fungus. scilit.commdpi.com While some derivatives showed moderate activity, others displayed potent inhibition. semanticscholar.org The antifungal efficacy is often compared to standard antifungal drugs, indicating the potential of these compounds as new therapeutic leads. researchgate.net

**Antifungal Activity of this compound Derivatives against *Candida albicans***

| Compound Type | Activity Level | Reference |

|---|---|---|

| Hydrazide-hydrazone derivatives | Significant | nih.gov |

| N′-heteroarylidene-1-adamantylcarbohydrazides | Potent | scilit.commdpi.com |

| (E)-N′-[(Heteroaryl)methylene] derivatives | Moderate to Weak | semanticscholar.org |

| Azole based acetohydrazide derivatives | Moderate to Strong | nih.gov |

Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, biofilm formation influence)

The antimicrobial effects of this compound derivatives are attributed to several potential mechanisms of action. The lipophilic adamantane moiety is thought to enhance the compound's ability to disrupt microbial cell walls and membranes.

One of the key proposed mechanisms is the inhibition of essential microbial enzymes. For instance, adamantane derivatives have been suggested to target bacterial enoyl-ACP reductase and fungal lanosterol (B1674476) 14α-demethylase, which are crucial for fatty acid synthesis and ergosterol (B1671047) biosynthesis, respectively. The hydrazide-hydrazone functional group is known for its ability to chelate metals, which can inactivate metalloenzymes vital for microbial survival.

Furthermore, recent research indicates that adamantane derivatives can influence the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov Some hydrazide-hydrazones have been shown to significantly inhibit virulence factors in bacteria like Pseudomonas aeruginosa, including motility and biofilm formation, at sub-inhibitory concentrations. nih.gov For fungi like Candida albicans, some derivatives are believed to induce cellular apoptosis by disrupting the intracellular redox equilibrium. nih.govnih.gov

Antiviral Properties and Activity Against Specific Viruses

The adamantane scaffold is historically significant in antiviral research, with amantadine (B194251) being one of the earliest approved antiviral drugs. nih.govnih.govnih.gov Derivatives of this compound continue this legacy, exhibiting activity against a range of viruses. The antiviral mechanism of adamantane derivatives often involves interference with viral entry into host cells or the uncoating of the virus.

Influenza A Virus Activity

Derivatives of adamantane have long been recognized for their activity against the influenza A virus. nih.govnih.gov The mechanism of action for early adamantane antivirals like amantadine involves the inhibition of the M2 proton channel of the influenza A virus, which is essential for viral replication. While resistance has emerged, the adamantane core remains a valuable pharmacophore in the design of new anti-influenza agents. Research into derivatives of this compound builds upon this foundation, exploring new ways to combat the virus.

Other Viral Targets

The antiviral spectrum of adamantane derivatives extends beyond the influenza virus. Studies have indicated that certain derivatives possess activity against other significant human pathogens.

Notably, some adamantane derivatives have been investigated for their potential against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Additionally, research has demonstrated the antiviral activity of newly synthesized 1-adamantyl analogues against Herpes Simplex Virus type 1 (HSV-1). researchgate.netnih.govcore.ac.uk In these studies, some of the tested compounds showed promising IC50 values, indicating their potential as antiviral agents. researchgate.netcore.ac.uk

Antiproliferative and Anticancer Activities

The adamantane nucleus is a key structural motif in several established chemotherapeutic agents. mdpi.comnih.govacs.org Its incorporation into various molecular scaffolds often enhances lipophilicity and metabolic stability, properties that are highly desirable in drug design. biosciencejournal.net Derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative and anticancer properties. nih.govmdpi.com

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HeLa, MCF-7, HCT-116, HepG-2, PC-3)

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. For instance, certain adamantane-linked hydrazine-1-carbothioamide derivatives have shown potent antiproliferative activity, with IC50 values below 10 μM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. mdpi.com These compounds exhibited moderate activity against HCT-116 (colon cancer) and HepG-2 (liver cancer) cells, and weaker activity against PC-3 (prostate cancer) cells. mdpi.com

The introduction of specific substituents to the core structure has been shown to modulate cytotoxic activity. For example, a derivative, N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)adamantane-1-carbohydrazide (5-NVAC), displayed dose-dependent cytotoxicity against the HeLa cell line. biosciencejournal.net Similarly, certain hydrazide-hydrazone derivatives of 1-adamantyl carbohydrazide (B1668358) have shown cytotoxicity against various human cancer cell lines. nih.gov Thiosemicarbazone derivatives containing an adamantane skeleton have also been evaluated, with some compounds showing a mild cytotoxic effect on cell lines including Hep3B (liver cancer), HeLa, A549 (lung cancer), and MCF-7. mdpi.com

Metal complexes of adamantyl hydrazones have also been investigated. Complexes of copper, cobalt, nickel, and zinc with adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazide (APH) showed antiproliferative activity against MCF-7, T47D, MDA-MB-231 (breast cancer), PC-3, DU145 (prostate cancer), and Caco-2 (colorectal cancer) cell lines. nih.gov The copper complex, in particular, demonstrated promising anticancer activity. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound Class | Cell Lines | Activity | Reference |

|---|---|---|---|

| Hydrazine-1-carbothioamides | HeLa, MCF-7 | Potent (IC50 < 10 μM) | mdpi.com |

| Hydrazine-1-carbothioamides | HCT-116, HepG-2 | Moderate | mdpi.com |

| Hydrazine-1-carbothioamides | PC-3 | Weak | mdpi.com |

| N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene) adamantane-1-carbohydrazide (B96139) | HeLa | Dose-dependent | biosciencejournal.net |

| Thiosemicarbazones | Hep3B, HeLa, A549, MCF-7 | Mild | mdpi.com |

| Metal complexes of APH | MCF-7, T47D, MDA-MB-231, PC-3, DU145, Caco-2 | Active | nih.gov |

Potential as Chemotherapeutic Agents

The promising in vitro cytotoxicity data positions this compound derivatives as potential chemotherapeutic agents. mdpi.comnih.govmdpi.com The adamantane moiety is a key feature in several approved anticancer drugs, such as adaphostin (B1666600) and adarotene, which are effective against resistant cancers. mdpi.comnih.gov The combination of the adamantane cage with other pharmacologically active groups, like the hydrazone moiety, has been a successful strategy in developing compounds with enhanced biological activity. nih.govmdpi.com

The development of adamantane-based isothiourea derivatives has also yielded compounds with potent anti-proliferative profiles. nih.gov For example, a 4-bromobenzyl analogue displayed IC50 values under 30 μM against five different human cancer cell lines, highlighting the potential of combining the adamantane scaffold with an isothiourea core for creating new chemotherapeutic candidates. nih.gov The lipophilic nature of the adamantane core is thought to enhance hydrophobic interactions with the active sites of target proteins, contributing to their anticancer effects. biosciencejournal.net

Molecular Targets in Cancer Pathways (e.g., CDC7-kinase inhibition, Nur77 modulation)

CDC7-Kinase Inhibition: Cell division cycle 7 (CDC7) kinase is a crucial enzyme in the initiation of DNA replication and is often overexpressed in various cancer cells. nih.govudec.clbiospace.com Inhibition of CDC7 kinase presents a novel strategy for cancer therapy. nih.govbiospace.com While direct studies on this compound as a CDC7 inhibitor are limited, the broader class of adamantane-containing compounds has been explored for this activity. researchgate.net CDC7 inhibitors like PHA-767491 have been shown to block DNA synthesis and induce apoptosis in cancer cells by preventing the activation of replication origins. nih.gov TQB3824 is another orally bioavailable CDC7 inhibitor that targets and inhibits the activity of CDC7, leading to the inhibition of DNA replication and mitosis, and ultimately inducing tumor cell apoptosis. cancer.gov

Nur77 Modulation: Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a complex role in cell proliferation and apoptosis. nih.govuthsc.edu It can be a target for anticancer drugs. nih.gov Small molecules can bind to Nur77 and modulate its activity. nih.gov For instance, some compounds can induce Nur77 to translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from a pro-survival to a pro-apoptotic protein. researchgate.net The development of Nur77 ligands is an active area of research for cancer therapy. researchgate.net While direct modulation of Nur77 by this compound has not been explicitly detailed, the structural features of adamantane derivatives make them interesting candidates for exploring interactions with the ligand-binding domain of Nur77.

Enzyme Inhibition Studies

Urease Inhibition Potential

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by bacteria like Helicobacter pylori, which is linked to gastritis, peptic ulcers, and stomach cancer. mdpi.comnih.govnih.gov Therefore, urease inhibitors are of significant interest. Several derivatives of this compound have been investigated for their urease inhibitory potential.

Two adamantane-linked hydrazine-1-carbothioamide derivatives showed better binding ability to the urease enzyme compared to the standard inhibitor thiourea. mdpi.comnih.gov Molecular docking studies revealed key interactions between these compounds and the active site residues of the urease enzyme. mdpi.comnih.gov The adamantyl moiety in these compounds appears to play a role in their inhibitory activity. acs.org Other classes of compounds, such as coumarin-based acetohydrazide-1,2,3-triazole derivatives, have also been developed as potent urease inhibitors. nih.gov

Table 2: Urease Inhibition by Adamantane Derivatives

| Compound Class | Activity | Standard | Reference |

|---|---|---|---|

| Adamantane-linked hydrazine-1-carbothioamides | Better binding than standard | Thiourea | mdpi.comnih.gov |

Cholinesterase Enzyme Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. nih.govscience.gov A series of adamantane-based ester derivatives have been synthesized and evaluated for their cholinesterase inhibitory activities. nih.gov

In one study, adamantane-1-carboxylic acid hydrazide showed nearly equal inhibitory activity against both AChE and BChE. researchgate.net Other derivatives in the same study exhibited moderate inhibitory activity, with a preference for BChE. researchgate.net Molecular docking studies suggested that these adamantyl derivatives fit well into the active site of BChE, which is larger than that of AChE, and that hydrophobic interactions play a significant role in binding. researchgate.net The selective inhibition of BChE is a topic of interest in the development of new treatments for Alzheimer's disease. researchgate.net

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Derivatives of this compound have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.comnih.gov This enzyme is crucial in the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid implicated in metabolic syndrome phenotypes like type 2 diabetes and obesity. mdpi.comnih.gov The inhibition of 11β-HSD1 is, therefore, a promising therapeutic strategy for these conditions.

Research has shown that adamantane-linked 1,2,4-triazole (B32235) derivatives are effective inhibitors of 11β-HSD1. mdpi.com Similarly, a series of adamantyl ethanone (B97240) pyridyl derivatives have demonstrated low nanomolar inhibition against human 11β-HSD1. nih.gov Structure-activity relationship studies on these pyridyl derivatives revealed that an unsubstituted pyridine (B92270) linked to an adamantyl ethanone core through an ether or sulfoxide (B87167) bridge is a favorable pharmacophore. The most potent of these compounds exhibited IC₅₀ values in the range of 34-48 nM against human 11β-HSD1. nih.gov

Furthermore, a series of thiazolidine (B150603) derivatives incorporating an adamantyl group have been synthesized and evaluated for their 11β-HSD1 inhibitory activity. nih.gov While the initial compound showed weak activity, structural modifications led to significant improvements in potency. nih.gov One particularly potent derivative demonstrated good in vitro inhibitory activity against human 11β-HSD1, selectivity over 11β-HSD2, and favorable metabolic stability and pharmacokinetic profiles. nih.gov This compound also showed significant inhibition of 11β-HSD1 in animal models. nih.gov

The combination of an adamantane moiety with a hydrazide-hydrazone structure has also been explored for 11β-HSD1 inhibition, highlighting the versatility of the adamantane group in designing enzyme inhibitors. nih.govmdpi.com

Table 1: Examples of Adamantane Derivatives as 11β-HSD1 Inhibitors

| Compound Class | Key Structural Features | Reported Activity |

|---|---|---|

| Adamantyl ethanone pyridyl derivatives | Unsubstituted pyridine tethered to an adamantyl ethanone motif via an ether or sulfoxide linker. nih.gov | IC₅₀ values of 34-48 nM against human 11β-HSD1. nih.gov |

| Thiazolidine derivatives | Adamantyl group incorporated into a thiazolidine scaffold. nih.gov | Potent in vitro inhibition of human 11β-HSD1 and good selectivity. nih.gov |

| Adamantane-linked 1,2,4-triazoles | Adamantane moiety linked to a 1,2,4-triazole ring. mdpi.com | Potent inhibitors of 11β-HSD1. mdpi.com |

Other Reported Biological Activities

Beyond its role in 11β-HSD1 inhibition, the this compound scaffold and its derivatives have been investigated for a wide array of other biological activities. The incorporation of the adamantane group often enhances the therapeutic potential of various pharmacophores. mdpi.compensoft.net

Anti-inflammatory: Adamantane derivatives have shown potential as anti-inflammatory agents. mdpi.comresearchgate.netresearchgate.net For instance, certain 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles have demonstrated significant, dose-dependent inhibition of carrageenan-induced edema in animal models. researchgate.net The mechanism may involve the inhibition of cyclooxygenase enzymes. mdpi.com

Antituberculosis: The hydrazide-hydrazone moiety is a well-known pharmacophore in antitubercular drug discovery. nih.gov A compound featuring an adamantane and a hydrazide-hydrazone moiety has been identified as a promising anti-TB agent, potentially acting as an inhibitor of MmpL3. nih.gov

Antiprotozoal: Derivatives of adamantane have shown activity against various protozoan parasites. For example, rimantadine (B1662185) is active against Trypanosoma cruzi and Leishmania major. acs.org Novel acetohydroxamic acid derivatives based on adamantane-containing scaffolds have exhibited potent trypanocidal activity. acs.org

Anticonvulsant: The adamantane moiety has been incorporated into molecules to enhance central nervous system penetration, a valuable property for anticonvulsant drugs. semanticscholar.org Thiazole derivatives containing an adamantyl substituent have demonstrated significant anticonvulsant activity in mouse models of seizures. tandfonline.comtandfonline.com Schiff bases of isatin (B1672199) and adamantane-1-carbohydrazide have also shown protective effects against pentylenetetrazole-induced seizures. semanticscholar.org

Anti-leishmanial: As mentioned under antiprotozoal activities, adamantane derivatives have shown promise against Leishmania species. acs.org

Angiogenesis Inhibition: The biological activities of adamantane derivatives have been extended to include the inhibition of angiogenesis. nih.govmdpi.com

Tyrosinase Inhibition: Certain adamantane derivatives have also been investigated for their potential to inhibit tyrosinase. nih.govmdpi.com

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial for optimizing their therapeutic potential.

The adamantane moiety is a key structural feature that significantly influences the biological activity of these compounds. publish.csiro.aupublish.csiro.au Its unique, rigid, and three-dimensional structure allows for the precise positioning of substituents to effectively interact with biological targets. publish.csiro.aupublish.csiro.au

The introduction of an adamantane group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile. mdpi.compublish.csiro.auresearchgate.net This "lipophilic bullet" effect is a common strategy in drug design. researchgate.netacs.org For instance, in the context of anticonvulsant activity, the high lipophilicity of certain adamantane-containing Schiff bases is thought to contribute to their enhanced CNS delivery and potency. semanticscholar.org

Beyond simply increasing lipophilicity, the adamantane scaffold can also improve metabolic stability by protecting the rest of the molecule from enzymatic degradation. researchgate.net Its bulky nature can also lead to specific interactions within protein binding pockets, enhancing both potency and selectivity. publish.csiro.au

The hydrazide-hydrazone bridge (-CO-NH-N=CH-) is a versatile pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. nih.govmedipol.edu.tr The nature of the substituents attached to this bridge plays a critical role in modulating the biological potency and selectivity of the compounds.

For example, in a series of antimicrobial hydrazide-hydrazones with a 1-adamantyl-carbonyl moiety, the presence of a hydroxyl group on the benzyl (B1604629) ring significantly increased the inhibitory activity. nih.gov Similarly, in a study of azole-based acetohydrazide derivatives, the antifungal activity was dramatically enhanced by the presence of a nitro group on the phenyl ring. nih.gov The electronic effects of these substituents are believed to be a key factor in their activity. nih.gov

In another study on pyrimidine (B1678525) acetohydrazide derivatives, it was found that the presence of hydroxyl or amino groups on the benzene (B151609) ring led to an increase in antimicrobial and antifungal activities, while halogen or nitro groups resulted in lower activity. nih.gov These examples underscore the importance of systematic modification of substituents on the hydrazide bridge to fine-tune the biological profile of these compounds.

As previously mentioned, the adamantane moiety is a strong lipophilicity-enhancing group. researchgate.netacs.org This property is a double-edged sword. While increased lipophilicity can improve membrane permeability and bioavailability, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, achieving an optimal balance of lipophilicity and hydrophilicity is crucial for drug design.

The lipophilicity of adamantane derivatives is often quantified by the logarithm of the partition coefficient (logP). The presence of an adamantane group can increase the logP value of a molecule by approximately 3.1 log units. researchgate.net This significant increase in lipophilicity has been shown to enhance the blood-brain barrier permeability of some compounds.

Biological Mechanism Elucidation

The precise molecular mechanisms by which this compound and its derivatives exert their diverse biological effects are often complex and not fully understood. However, research has shed light on some of the potential pathways involved.

The mechanism of action is often tied to the specific pharmacophore combined with the adamantane group. For instance, in the case of 11β-HSD1 inhibitors, the adamantane moiety likely interacts with a hydrophobic pocket in the enzyme's active site, contributing to the high binding affinity. mdpi.com

For derivatives with antimicrobial activity, the mechanism may involve the disruption of microbial cell walls or the inhibition of essential viral or bacterial enzymes. The hydrazide-hydrazone moiety is known to chelate metal ions and inhibit enzymes like enoyl-ACP reductase in bacteria.

In the context of anticonvulsant activity, some adamantane derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. publish.csiro.au The acetohydroxamic acid derivatives with trypanocidal activity are thought to act by inhibiting a vital parasite metalloenzyme through the metal ion-binding action of the hydroxamic acid group. acs.org

Molecular docking studies are often employed to predict the binding modes of these compounds with their target proteins, providing insights into the key interactions that drive their biological activity. mdpi.commdpi.com These computational approaches, combined with experimental data, are crucial for elucidating the mechanisms of action and for the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Molecular Interactions with Biological Targets

The biological effects of this compound and its derivatives are rooted in their ability to interact with specific molecular targets, primarily enzymes that are crucial for the survival and proliferation of pathogens or cancer cells. The adamantane group often serves as a lipophilic anchor, facilitating entry into cells and binding within hydrophobic pockets of target proteins. biosciencejournal.net

Derivatives of adamantane hydrazide have demonstrated inhibitory activity against a variety of enzymes. For instance, certain adamantane-linked hydrazine-1-carbothioamide derivatives have shown potent urease inhibition potential. mdpi.com Molecular docking studies of these compounds revealed key interactions within the urease active site. mdpi.com Similarly, adamantane-1-carbohydrazide and its N-arylidene derivatives have been evaluated for their ability to inhibit cholinesterases, enzymes implicated in neurodegenerative disorders. nih.gov While most tested compounds were inactive against acetylcholinesterase (AChE), several exhibited moderate inhibitory activity against butyrylcholinesterase (BChE), with molecular docking suggesting that hydrophobic interactions play a predominant role in binding. nih.gov

The range of enzymatic targets extends to microbial pathways. Adamantyl-containing hydrazones have shown potential activity against bacterial enoyl-ACP reductase and fungal lanosterol 14α-demethylase. researchgate.net Other research has identified inhibitory action against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and tyrosinase. nih.gov The anticancer potential of some adamantane derivatives is linked to their interaction with key proteins in cell signaling, such as tyrosine kinases and DNA polymerase. biosciencejournal.net The mechanism of action often involves the adamantane moiety enhancing the compound's stability and facilitating its binding to these target proteins, leading to the inhibition of their activity.

Table 1: Molecular Interactions of this compound Derivatives with Biological Targets

| Derivative Class | Biological Target | Key Findings / Activity |

|---|---|---|

| Adamantane-linked Hydrazine-1-carbothioamides | Urease | Exhibited significant urease inhibition potential. mdpi.com |

| N-arylidene-1-adamantylcarbohydrazides | Butyrylcholinesterase (BChE) | Showed moderate inhibitory activity; binding dominated by hydrophobic interactions. nih.gov |

| Adamantane-1-carbohydrazide | Cholinesterases (AChE & BChE) | Demonstrated nearly equal inhibitory activity against both enzymes. nih.gov |

| Adamantyl-hydrazones | Bacterial Enoyl-ACP Reductase | Showed potential inhibitory activity with an IC50 value of 1.8 μM. researchgate.net |

| Adamantyl-hydrazones | Fungal Lanosterol 14α-demethylase | Demonstrated activity against this fungal enzyme. researchgate.net |

| Adamantane Derivatives | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Identified as inhibitors of this enzyme. nih.gov |

| Adamantane Derivatives | Tyrosinase | Showed inhibitory activity. nih.gov |

| Adaphostin (Adamantane Derivative) | Tyrosine Kinase | Acts as a tyrosine kinase inhibitor. biosciencejournal.net |

| CD437 (Adamantane-based Retinoid) | DNA Polymerase | Mechanism involves the suppression of DNA polymerase. biosciencejournal.net |

Cellular Pathway Modulation